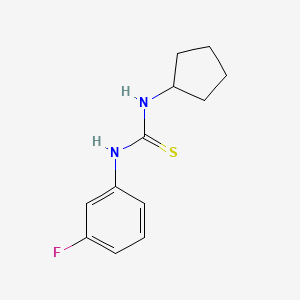![molecular formula C14H12BrNO4 B5772697 {3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5772697.png)
{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol is a chemical compound with the molecular formula C14H12BrNO4. It is commonly used in scientific research for its ability to inhibit certain enzymes and receptors in the body.
Scientific Research Applications
{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol has been widely used in scientific research for its ability to inhibit certain enzymes and receptors in the body. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function and memory.
The compound has also been shown to inhibit the activity of certain receptors in the body, including the muscarinic acetylcholine receptor and the nicotinic acetylcholine receptor. This inhibition can lead to a variety of effects on the body, including decreased heart rate, decreased blood pressure, and decreased muscle tone.
Mechanism of Action
The mechanism of action of {3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol involves its ability to bind to and inhibit certain enzymes and receptors in the body. The compound is able to bind to the active site of the enzyme acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to increased levels of acetylcholine in the brain, which can improve cognitive function and memory.
The compound is also able to bind to and inhibit certain receptors in the body, including the muscarinic acetylcholine receptor and the nicotinic acetylcholine receptor. This inhibition can lead to a variety of effects on the body, including decreased heart rate, decreased blood pressure, and decreased muscle tone.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely related to its ability to inhibit certain enzymes and receptors in the body. The compound has been shown to increase levels of acetylcholine in the brain, which can improve cognitive function and memory.
The compound has also been shown to decrease heart rate, decrease blood pressure, and decrease muscle tone. These effects are largely due to the compound's ability to bind to and inhibit certain receptors in the body, including the muscarinic acetylcholine receptor and the nicotinic acetylcholine receptor.
Advantages and Limitations for Lab Experiments
One advantage of using {3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol in lab experiments is its ability to inhibit the activity of the enzyme acetylcholinesterase. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function and memory.
One limitation of using the compound in lab experiments is its potential toxicity. The compound has been shown to be toxic to certain cells in the body, and caution should be taken when handling and using the compound in lab experiments.
Future Directions
There are several future directions for research on {3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol. One area of research could focus on the compound's potential as a treatment for cognitive disorders, such as Alzheimer's disease. The compound's ability to increase levels of acetylcholine in the brain could potentially be used to improve cognitive function and memory in patients with these disorders.
Another area of research could focus on the compound's potential as a treatment for cardiovascular disorders, such as hypertension. The compound's ability to decrease heart rate and blood pressure could potentially be used to treat these disorders.
Finally, future research could focus on the development of new compounds based on this compound. These compounds could potentially have improved efficacy and reduced toxicity compared to the original compound, and could be used in a variety of scientific research applications.
Synthesis Methods
{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the synthesis of 3-nitrobenzyl alcohol, which is then reacted with 3-bromo-4-hydroxybenzaldehyde to form the desired compound.
Properties
IUPAC Name |
[3-bromo-4-[(3-nitrophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4/c15-13-7-10(8-17)4-5-14(13)20-9-11-2-1-3-12(6-11)16(18)19/h1-7,17H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLLOSVGKBHAPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC2=C(C=C(C=C2)CO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B5772614.png)

![{[acetyl(ethyl)amino]methyl}[(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid](/img/structure/B5772626.png)

![4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5772637.png)
![1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B5772639.png)
![2-({cis-3-[6-(3-hydroxypyrrolidin-1-yl)pyrimidin-4-yl]cyclobutyl}amino)isonicotinamide](/img/structure/B5772644.png)
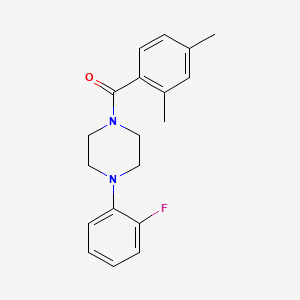
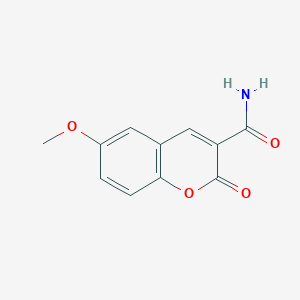
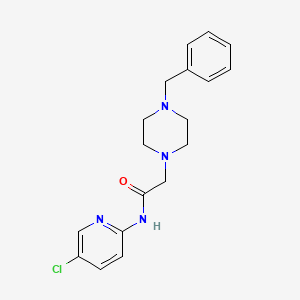
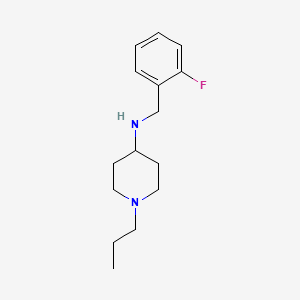

![4-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5772666.png)
